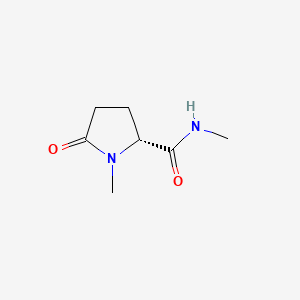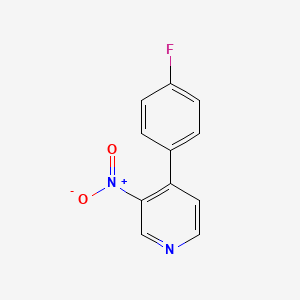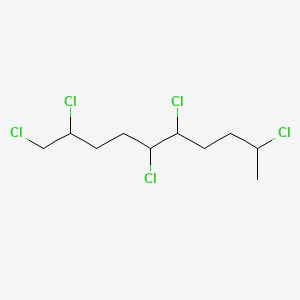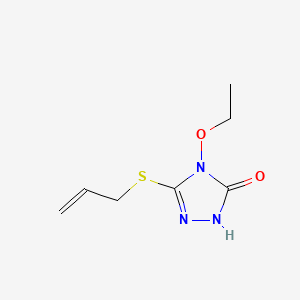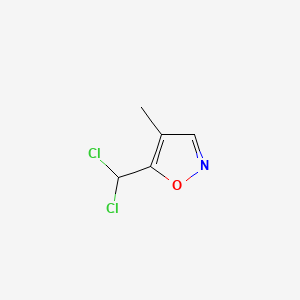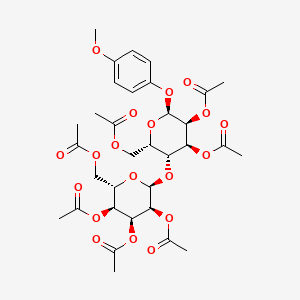![molecular formula C60H80N4O16Rh2S4 B575123 四[1-[(4-叔丁基苯基)磺酰基]-(2R)-吡咯烷羧酸酯]二铑(II) CAS No. 183800-15-9](/img/structure/B575123.png)
四[1-[(4-叔丁基苯基)磺酰基]-(2R)-吡咯烷羧酸酯]二铑(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is a complex organometallic compound with the molecular formula C60H80N4O16Rh2S4 and a molecular weight of 1447.37 g/mol . This compound is known for its unique structural features and significant applications in various fields of scientific research.
科学研究应用
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) has several significant applications in scientific research:
作用机制
Mode of Action
It is known to act as a catalyst for asymmetric cyclopropanations .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the formation of cyclopropane rings .
Result of Action
As a catalyst for asymmetric cyclopropanations, it likely facilitates the formation of cyclopropane rings in organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) involves the reaction of dirhodium(II) acetate with 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate ligands. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under inert atmosphere conditions to prevent oxidation . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state rhodium species.
Reduction: It can also be reduced to lower oxidation state rhodium species using appropriate reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) species, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands .
相似化合物的比较
Similar Compounds
- Tetrakis[1-[(4-methylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Tetrakis[1-[(4-ethylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Tetrakis[1-[(4-isopropylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
Uniqueness
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is unique due to the presence of the bulky tert-butyl groups on the phenyl rings. These groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. Additionally, the specific configuration of the pyrrolidinecarboxylate ligands contributes to the compound’s distinct chemical properties and applications .
属性
CAS 编号 |
183800-15-9 |
|---|---|
分子式 |
C60H80N4O16Rh2S4 |
分子量 |
1447.4 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/q;;;;2*+2/p-4 |
InChI 键 |
HVKPLPQGLBYKLH-UHFFFAOYSA-J |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
同义词 |
TETRAKIS(1-((4-TERT-BUTYLPHENYLSULFONYL& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


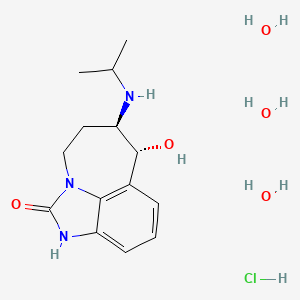
![Cyclopropanecarboxylic acid, 2-(1-propenyl)-, methyl ester, [1alpha,2beta(E)]- (9CI)](/img/new.no-structure.jpg)
